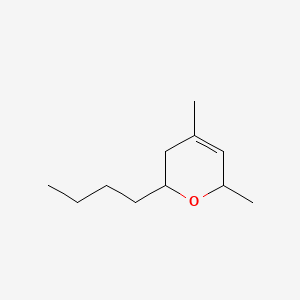
2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- is an organic compound with the molecular formula C11H20O It is a member of the pyran family, which are heterocyclic compounds containing an oxygen atom in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with butanol under specific conditions to form 2-butyl-3-methylpyridine. This intermediate is then subjected to a 1,4-addition reaction in the presence of an oxidizing agent to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism by which 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. These interactions can lead to various biological effects, making it a valuable compound for research and development .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran, 3,4-dihydro-: Another member of the pyran family with similar structural features but different substituents.
3,4-Dihydropyran-2-ones: Known for their biological activity and presence in pharmaceutical products.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: A related compound with different functional groups and applications.
Uniqueness
2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- stands out due to its specific substituents, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
24237-01-2 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-butyl-4,6-dimethyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H20O/c1-4-5-6-11-8-9(2)7-10(3)12-11/h7,10-11H,4-6,8H2,1-3H3 |
Clave InChI |
KBFFVAYZFNJXAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=CC(O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



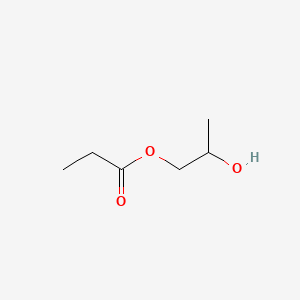
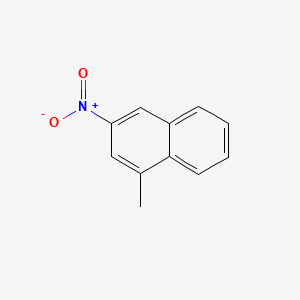


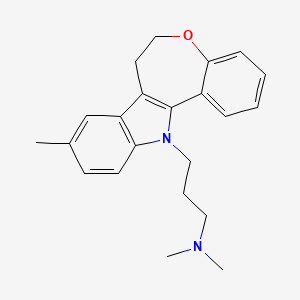

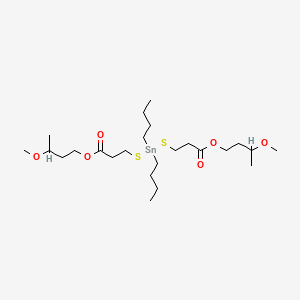
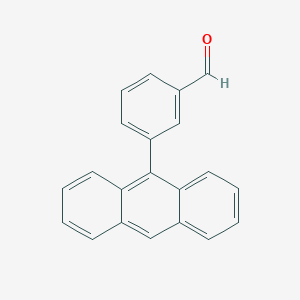
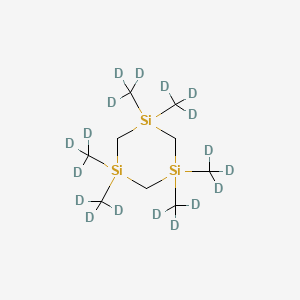
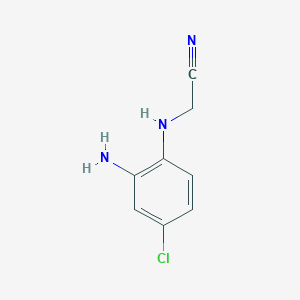
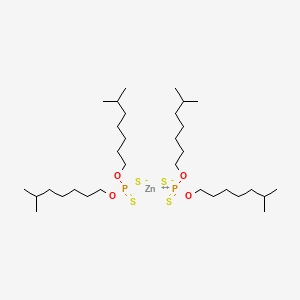
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)

